molecular formula C12H18ClNO B3025884 Propylcathinone hydrochloride CAS No. 879667-46-6

Propylcathinone hydrochloride

Cat. No.: B3025884
CAS No.: 879667-46-6
M. Wt: 227.73 g/mol
InChI Key: CQUMWMSALZGNAF-UHFFFAOYSA-N
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Description

1-Phenyl-2-(propylamino)-1-propanone, monohydrochloride (CAS: Not explicitly provided in evidence; structurally related to Propylcathinone, C₁₂H₁₇NO·HCl ), is a synthetic cathinone derivative. Its core structure consists of a propanone backbone with a phenyl group at the 1-position and a propylamino substituent at the 2-position. The hydrochloride salt enhances stability and solubility. This compound is primarily used in forensic and pharmacological research due to its structural similarity to psychoactive substances like bupropion and other cathinones .

Properties

IUPAC Name

1-phenyl-2-(propylamino)propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-3-9-13-10(2)12(14)11-7-5-4-6-8-11;/h4-8,10,13H,3,9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUMWMSALZGNAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C)C(=O)C1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90980802
Record name 1-Phenyl-2-(propylamino)propan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90980802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879667-46-6
Record name Propylcathinone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0879667466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-2-(propylamino)propan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90980802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROPYLCATHINONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQ7XBT3XEB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biochemical Analysis

Dosage Effects in Animal Models

The effects of 1-Phenyl-2-(propylamino)-1-propanone, monohydrochloride at different dosages in animal models are not well studied. Similar compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses.

Transport and Distribution

The transport and distribution of 1-Phenyl-2-(propylamino)-1-propanone, monohydrochloride within cells and tissues are not well studied. Similar compounds have been shown to interact with various transporters or binding proteins, and to have effects on localization or accumulation.

Biological Activity

Overview

1-Phenyl-2-(propylamino)-1-propanone, monohydrochloride, commonly referred to as (-)-PPAP, is a synthetic compound that has garnered interest for its biological activity, particularly in relation to neurotransmitter modulation. This article delves into its mechanism of action, pharmacokinetics, biochemical properties, and potential therapeutic applications.

The primary action of (-)-PPAP involves its interaction with neurotransmitters in the central nervous system. Unlike traditional stimulants that cause a significant release of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin, (-)-PPAP modulates their release in a more controlled manner. It enhances the release of these neurotransmitters when neurons are stimulated by impulses from adjacent neurons, rather than promoting indiscriminate release.

Targeted Neurotransmitters

  • Dopamine
  • Norepinephrine
  • Serotonin

Pharmacokinetics

Research indicates that (-)-PPAP is readily absorbed and distributed within the brain. Its pharmacokinetic profile suggests that it interacts effectively with catecholamine axon terminal membranes and vesicular membranes, although it does not exhibit catecholamine-releasing properties.

Cellular Effects

(-)-PPAP influences various cellular functions:

  • Modulation of cell signaling pathways.
  • Alteration in gene expression.
  • Impact on cellular metabolism.

Molecular Mechanism

The compound likely exerts its effects through:

  • Binding interactions with biomolecules.
  • Inhibition or activation of enzymes.
  • Changes in gene expression patterns.

Comparative Analysis

To contextualize the biological activity of (-)-PPAP, it is useful to compare it with related compounds:

CompoundMechanism of ActionPrimary Applications
MephedroneIncreases monoamine releaseRecreational use; abuse potential
MethamphetamineInduces substantial neurotransmitter releaseADHD treatment; high abuse potential
1-(3-chlorophenyl)propan-2-amineSimilar to (-)-PPAP but with different receptor interactionsPotential therapeutic applications

Scientific Research Applications

Scientific Research Applications

  • Psychopharmacology :
    • Propylcathinone is classified as a cathinone, a group of compounds known for their stimulatory effects. It acts primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI), enhancing the levels of these neurotransmitters in the synaptic cleft . This mechanism is similar to that of other stimulants, making it a subject of interest in studying addiction and behavioral responses.
  • Analytical Chemistry :
    • The compound serves as an analytical reference standard in forensic toxicology. Its presence can be detected in biological samples, aiding in the investigation of drug-related cases . This application is crucial for law enforcement and public health agencies monitoring substance abuse trends.
  • Metabolic Studies :
    • Research has indicated that propylcathinone undergoes metabolic pathways similar to other cathinones, involving reductions and oxidations of ketone groups. Understanding these pathways is essential for developing antidotes or therapeutic interventions for overdose situations.

Case Studies

  • Forensic Toxicology Case Study :
    • A study published in 2024 highlighted the detection of propylcathinone in post-mortem toxicology reports. The findings emphasized its relevance as a substance of abuse and the need for reliable testing methods in forensic laboratories . The study provided insights into its pharmacokinetics and potential health risks associated with its use.
  • Behavioral Studies :
    • In a controlled laboratory setting, researchers administered propylcathinone to animal models to observe behavioral changes. Results indicated increased locomotor activity and heightened reward-seeking behavior, paralleling findings with other stimulants like amphetamines . Such studies contribute to understanding the neurobiological mechanisms underlying addiction.

Data Summary Table

Application AreaDescriptionKey Findings/Notes
PsychopharmacologyNorepinephrine-dopamine reuptake inhibitionSimilar effects to traditional stimulants
Analytical ChemistryReference standard for forensic analysisCrucial for detecting substance abuse
Metabolic StudiesInvestigates metabolic pathwaysInsights into overdose treatment strategies
Forensic ToxicologyPost-mortem detection in toxicology reportsIncreasing relevance due to rising abuse trends
Behavioral StudiesEffects on locomotor activity and reward-seeking behaviorSupports addiction research

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Phenyl-2-(propylamino)-1-butanone, Monohydrochloride

  • Structure: Extends the propanone backbone to butanone (C₁₃H₁₉NO·HCl) .
  • Key Differences: Increased chain length (butanone vs. Molecular weight: 241.8 g/mol (vs. ~225.7 g/mol for propanone analog) .
  • Applications : Similar forensic relevance but with distinct chromatographic profiles due to structural variation .

Bupropion Hydrochloride

  • Structure: 1-(3-Chlorophenyl)-2-(tert-butylamino)-1-propanone (C₁₃H₁₈ClNO·HCl) .
  • Key Differences: Chlorophenyl substituent increases electron-withdrawing effects, altering receptor binding. Tert-butylamino group reduces metabolic degradation compared to propylamino .
  • Pharmacology : FDA-approved antidepressant and smoking cessation aid, unlike the unapproved research status of the target compound .
  • Safety: Associated with seizure risk at high doses (≥450 mg/day) due to noradrenergic effects .

4-Methoxy-α-Pyrrolidinopropiophenone Hydrochloride

  • Structure: 1-(4-Methoxyphenyl)-2-(pyrrolidinyl)-1-propanone (C₁₄H₂₀ClNO₂) .
  • Key Differences: Methoxy group enhances serotonin receptor affinity, increasing stimulant potency. Pyrrolidinyl substituent confers greater CNS penetration than propylamino .
  • Applications: Research into serotonin syndrome mechanisms due to pronounced serotonergic activity .

Pharmacological Analogs and Derivatives

3,4-Methylenedioxy-α-Cyclohexylaminopropiophenone Hydrochloride

  • Structure: 1-(1,3-Benzodioxol-5-yl)-2-(cyclohexylamino)-1-propanone (C₁₆H₂₂ClNO₃) .
  • Key Differences: Methylenedioxy ring mimics MDMA, imparting entactogen-like effects. Cyclohexylamino group increases steric bulk, reducing dopamine reuptake inhibition efficiency .
  • Applications : Studied for dual serotonin-dopamine activity in addiction models .

Propafenone Hydrochloride

  • Structure: Complex aryloxy-propanone derivative (C₂₁H₂₈ClNO₃) .
  • Key Differences: Hydroxypropoxy-phenyl and additional phenylpropanone moieties enable sodium channel blockade.
  • Clinical Use: Treats ventricular arrhythmias, highlighting structural versatility of propanone derivatives .

Q & A

Q. What are the validated synthetic routes for 1-phenyl-2-(propylamino)-1-propanone, monohydrochloride, and how do reaction conditions impact yield and purity?

The synthesis typically involves reductive amination of 1-phenyl-1-propanone with propylamine, followed by hydrochloride salt formation. Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., acetonitrile) improve amine reactivity but may require strict moisture control .
  • Catalyst optimization : Palladium or nickel catalysts enhance reductive efficiency, but residual metal content must be quantified via ICP-MS .
  • Purification : Recrystallization in ethanol/water mixtures (3:1 v/v) yields >95% purity, confirmed by HPLC-UV (λ = 254 nm) .

Q. How can structural integrity and stereochemical configuration be confirmed for this compound?

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.5 ppm), ketone carbonyl (δ 205–210 ppm), and propylamine NH₂ (δ 1.2–1.5 ppm) are diagnostic .
    • FT-IR : C=O stretch at ~1700 cm⁻¹ and N–H bend at ~1600 cm⁻¹ confirm functional groups .
  • X-ray crystallography : Resolves stereochemistry; the hydrochloride salt typically forms monoclinic crystals (space group P2₁/c) .

Q. What are the solubility and stability profiles of this compound under physiological and laboratory conditions?

  • Solubility : Highly soluble in water (>50 mg/mL at 25°C) due to the hydrochloride salt; logP (neutral form) = 1.8 .
  • Stability :
    • pH-dependent degradation : Stable at pH 2–6; hydrolyzes to phenylpropanone derivatives in alkaline conditions (t₁/₂ = 8 hrs at pH 9) .
    • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .

Advanced Research Questions

Q. How can contradictory pharmacological data (e.g., receptor binding vs. functional assays) be resolved for this compound?

  • Assay design :
    • Use orthogonal methods: Compare radioligand binding (e.g., ³H-labeled analogs) with functional cAMP assays to distinguish binding affinity from efficacy .
    • Control for metabolite interference (e.g., N-depropylation products) via LC-MS/MS .
  • Data normalization : Express activity relative to positive controls (e.g., propafenone for sodium channel blocking) to mitigate batch variability .

Q. What advanced analytical methods are recommended for detecting trace impurities or isomers in synthesized batches?

  • UPLC-MS/MS : Achieves baseline separation of enantiomers (LOD = 0.1 ng/mL) using chiral columns (e.g., Chiralpak AD-H) .
  • GC-FID : Quantifies volatile byproducts (e.g., unreacted propylamine) with <0.5% error .
  • XRD-PDF analysis : Matches crystallographic data to exclude polymorphic contaminants .

Q. How can metabolic pathways and pharmacokinetic parameters be studied in vitro?

  • Hepatic microsome assays : Incubate with human liver microsomes (HLMs) and NADPH cofactor; monitor N-dealkylation via LC-HRMS .
  • Caco-2 permeability : Assess intestinal absorption (Papp >1 × 10⁻⁶ cm/s indicates high bioavailability) .
  • Plasma protein binding : Use equilibrium dialysis (fraction unbound <10% suggests high tissue distribution) .

Q. What strategies address discrepancies in spectral data between synthesized batches and reference standards?

  • Cross-validate with certified standards : Compare NMR/IR with databases like PubChem or NIST .
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to confirm peak assignments in complex matrices .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propylcathinone hydrochloride
Reactant of Route 2
Reactant of Route 2
Propylcathinone hydrochloride

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